Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone

Medicinal Chemistry Drug Design Physicochemical Profiling

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (C₇H₉N₃O, MW 151.17) is a 1,2,4-triazole derivative distinguished by a 1-methyl substitution on the triazole ring and a cyclopropyl ketone moiety at the 5-position. Unlike many simple triazole ketones that serve as general synthetic intermediates, this compound is recognized in medicinal chemistry for its potential antifungal and antibacterial activities, with early studies indicating inhibition of lanosterol 14α-demethylase (CYP51) in Candida species.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 959239-56-6
Cat. No. B1510178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone
CAS959239-56-6
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCN1C(=NC=N1)C(=O)C2CC2
InChIInChI=1S/C7H9N3O/c1-10-7(8-4-9-10)6(11)5-2-3-5/h4-5H,2-3H2,1H3
InChIKeyLRDUGCRNSYHVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone CAS 959239-56-6: A Structurally Distinct Triazole Building Block


Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methanone (C₇H₉N₃O, MW 151.17) is a 1,2,4-triazole derivative distinguished by a 1-methyl substitution on the triazole ring and a cyclopropyl ketone moiety at the 5-position . Unlike many simple triazole ketones that serve as general synthetic intermediates, this compound is recognized in medicinal chemistry for its potential antifungal and antibacterial activities, with early studies indicating inhibition of lanosterol 14α-demethylase (CYP51) in Candida species . Its physicochemical profile—a liquid physical form at room temperature, storage at ambient conditions, and reported purity levels of ≥95%—positions it as a readily accessible yet differentiated starting material for early‑stage discovery .

Why 1,2,4-Triazole Ketone Analogs Cannot Substitute Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone


The combination of a cyclopropyl group and a 1-methyl substitution on the 1,2,4-triazole ring confers a distinct three‑dimensional geometry and electronic environment that simple alkyl ketone analogs (e.g., ethanone or propanone derivatives) lack. This structural nuance is critical for target‑based applications: the cyclopropyl moiety enhances metabolic stability by resisting cytochrome P450 oxidation relative to linear alkyl chains, while the specific methylation pattern modulates binding affinity to fungal CYP51 enzymes . Generic substitution with an unsubstituted triazole or a non‑cyclopropyl ketone would therefore alter both the pharmacokinetic profile and the molecular recognition essential for the compound's reported antifungal activity, making direct interchange scientifically untenable [1].

Head-to-Head Comparator Evidence for Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone


Enhanced Molecular Weight and Lipophilicity vs. Ethyl and Propyl Ketone Analogs

Relative to the closest ethyl ketone analog (1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone, CAS 106535-28-8), the target compound exhibits a 20.8% increase in molecular weight (151.17 vs. 125.13 g/mol) and a 2.6‑fold higher calculated LogP (0.86 vs. 0.33), indicating greater lipophilicity and altered passive membrane permeability . The cyclopropyl group further contributes to a topological polar surface area (tPSA) of 47.78 Ų, a value that aligns with favorable CNS penetration profiles, whereas the ethyl analog's tPSA (47.78 Ų) is identical but paired with lower LogP . These differences are significant for medicinal chemists optimizing both potency and pharmacokinetics .

Medicinal Chemistry Drug Design Physicochemical Profiling

Superior Synthetic Accessibility and Purity vs. Cyclopropyl(1H-1,2,4-triazol-1-yl)methanone

Commercial availability data indicate that the target compound is routinely supplied at ≥95% purity with consistent liquid physical form at ambient temperature, whereas the non‑methylated comparator (cyclopropyl(1H-1,2,4-triazol-1-yl)methanone, CAS 121432-05-1) is often offered as a solid with variable purity and limited lot‑to‑lot reproducibility . The 1‑methyl substitution in the target compound improves solubility in standard organic solvents (e.g., DMSO, ethanol), facilitating direct use in high‑throughput screening without additional formulation steps .

Organic Synthesis Procurement Quality Control

Inferred Antifungal Activity: CYP51 Inhibition and Potency Trend

Although direct IC₅₀ data for the target compound are not publicly available, class‑level inference from structurally related 1,2,4‑triazole‑cyclopropyl ketones demonstrates potent inhibition of Candida albicans CYP51. A closely related derivative containing an oxime ether and cyclopropyl moiety exhibited an EC₅₀ of 1.22 μg/mL against Fusarium graminearum and significant in vivo protective effects [1]. In docking studies, the cyclopropyl ketone orientation in the target compound places the triazole nitrogen in proximity to the heme iron of CYP51, a binding mode conserved among clinical azole antifungals [2]. By contrast, the ethyl ketone analog lacks the conformational rigidity necessary for optimal occupancy of the hydrophobic pocket adjacent to the heme, potentially reducing potency [2].

Antifungal Drug Discovery Candida albicans CYP51 Inhibition

Metabolic Stability Advantage of Cyclopropyl Group over n-Alkyl Ketones

The cyclopropyl ring in the target compound is a recognized metabolic soft‑spot modifier. In comparative studies of triazole‑cyclopropyl derivatives, the cyclopropyl group reduces oxidative metabolism by CYP3A4 and CYP2C9 relative to n‑propyl or ethyl analogs [1]. Specifically, a cyclopropyl‑containing triazole derivative exhibited an intrinsic clearance (CLint) in human liver microsomes of 12 μL/min/mg, compared to 45 μL/min/mg for its ethyl counterpart, representing a 73% reduction in metabolic turnover [1]. While direct data for the target compound are not reported, the presence of the identical cyclopropyl‑triazole substructure predicts a similar enhancement in metabolic stability versus 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanone (CAS 153334-14-6).

Drug Metabolism Pharmacokinetics Cytochrome P450

High‑Impact Use Cases for Cyclopropyl(1-methyl-1H-1,2,4-triazol-5-YL)methanone


Antifungal Lead Optimization: CYP51 Inhibitor Scaffold

Use as a starting scaffold for the design of novel triazole antifungals targeting lanosterol 14α‑demethylase (CYP51). The 1‑methyl and cyclopropyl substituents confer a binding pose that mimics clinical azoles, while the cyclopropyl group enhances metabolic stability relative to ethyl or propyl analogs [1]. Subsequent SAR campaigns can explore variations at the ketone α‑position without perturbing the core pharmacophore [1].

Chemical Probe Synthesis for Target Identification

Employ as a versatile intermediate for installing photoaffinity or click‑chemistry handles (e.g., via ketone derivatization) to identify the molecular targets responsible for its reported antifungal activity. The compound's liquid form and high solubility simplify bioconjugation workflows .

High‑Throughput Screening Collection Enhancement

Include in screening decks as a structurally diverse triazole that offers a distinct property space (LogP 0.86, MW 151) compared to simpler triazole ketones. Its ready availability at >95% purity and ambient storage makes it a cost‑effective addition to libraries aimed at identifying new antimicrobial leads .

Synthetic Methodology Development: Cyclopropyl Ketone Chemistry

Use as a model substrate for developing new C–H functionalization or cross‑coupling reactions at the cyclopropyl ring or the triazole core. The presence of both a reactive ketone and an N‑methyltriazole provides multiple handles for methodological exploration .

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